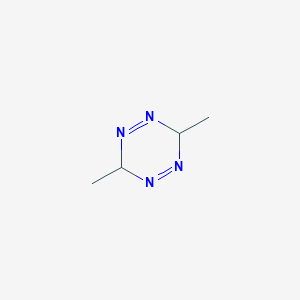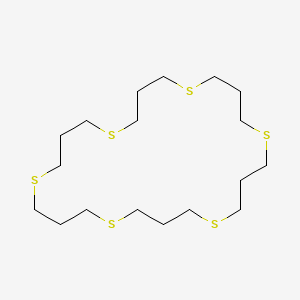
1,5,9,13,17,21-Hexathiacyclotetracosane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5,9,13,17,21-Hexathiacyclotetracosane is a macrocyclic compound with a unique structure characterized by the presence of six sulfur atoms within a 24-membered ring. This compound is known for its ability to form stable complexes with various metal ions, making it a subject of interest in coordination chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,9,13,17,21-Hexathiacyclotetracosane typically involves the cyclization of linear precursors containing sulfur atoms. One common method is the reaction of 1,3-propanedithiol with 1,3-dibromopropane in the presence of a base such as sodium ethoxide. The reaction proceeds through a series of nucleophilic substitution steps, leading to the formation of the macrocyclic ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
1,5,9,13,17,21-Hexathiacyclotetracosane undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to the thioether form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides as reactants.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted thioethers depending on the reactants used.
科学的研究の応用
1,5,9,13,17,21-Hexathiacyclotetracosane has several applications in scientific research, including:
Biology: Investigated for its potential use in biological systems due to its ability to bind metal ions, which can be crucial in enzyme mimetics and metalloprotein studies.
Medicine: Explored for its potential in drug delivery systems, particularly for metal-based drugs.
Industry: Utilized in the development of materials with specific properties, such as conductivity and catalytic activity.
作用機序
The mechanism by which 1,5,9,13,17,21-Hexathiacyclotetracosane exerts its effects primarily involves its ability to form stable complexes with metal ions. The sulfur atoms in the ring act as electron donors, coordinating with metal ions to form stable chelates. This coordination can influence the reactivity and properties of the metal ions, making the compound useful in various applications.
類似化合物との比較
Similar Compounds
1,5,9,13-Tetrathiacyclohexadecane: A smaller macrocyclic compound with four sulfur atoms in a 16-membered ring.
1,5,9,13,17,21-Hexaazacyclotetracosane: A similar macrocycle with nitrogen atoms instead of sulfur.
1,5,9,13,17,21-Hexaoxacyclotetracosane: A macrocycle with oxygen atoms in place of sulfur.
Uniqueness
1,5,9,13,17,21-Hexathiacyclotetracosane is unique due to its larger ring size and the presence of six sulfur atoms, which provide multiple coordination sites for metal ions. This makes it particularly effective in forming stable metal complexes compared to its smaller or differently substituted counterparts.
特性
CAS番号 |
51472-63-0 |
|---|---|
分子式 |
C18H36S6 |
分子量 |
444.9 g/mol |
IUPAC名 |
1,5,9,13,17,21-hexathiacyclotetracosane |
InChI |
InChI=1S/C18H36S6/c1-7-19-9-2-11-21-13-4-15-23-17-6-18-24-16-5-14-22-12-3-10-20-8-1/h1-18H2 |
InChIキー |
ZPXGPHPLAYZSFQ-UHFFFAOYSA-N |
正規SMILES |
C1CSCCCSCCCSCCCSCCCSCCCSC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



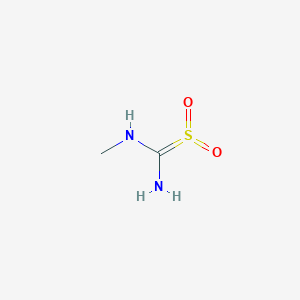
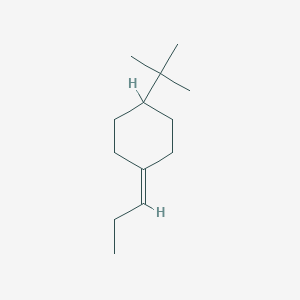

![1,3-Dioxolo[4,5-g]isoquinoline-5-carbonitrile, 6-benzoyl-5,6-dihydro-](/img/structure/B14665777.png)
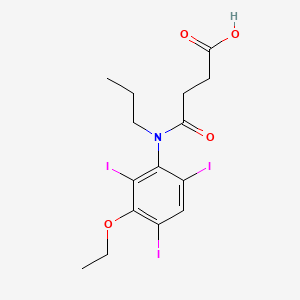

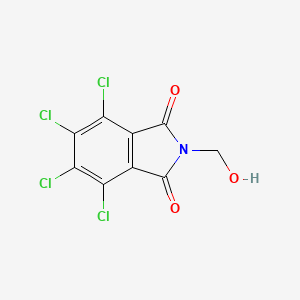
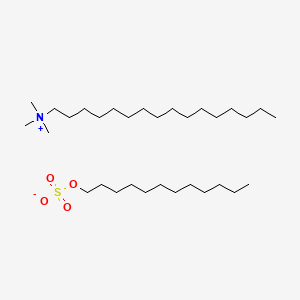
![1-[2-(2-Chloroanilino)-2-oxoethyl]-1-methylpiperidin-1-ium iodide](/img/structure/B14665816.png)
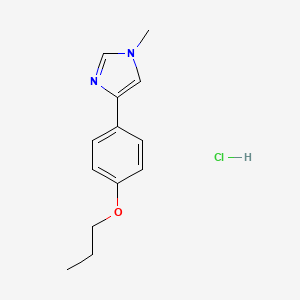
![1-[3,4-Dichlorophenyl]-3-[4-[[2-[diisopropylamino]ethyl]amino]-6-methyl-2-pyrimidinyl]guanidine](/img/structure/B14665827.png)
